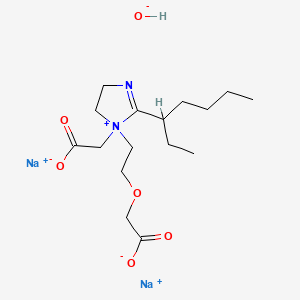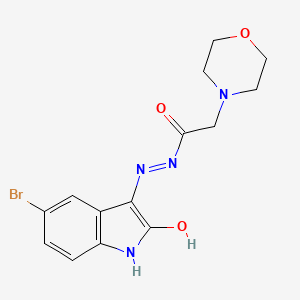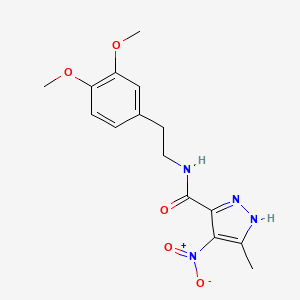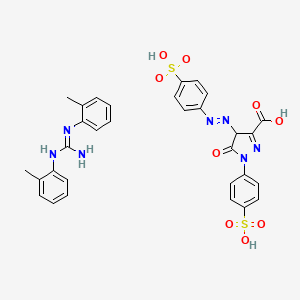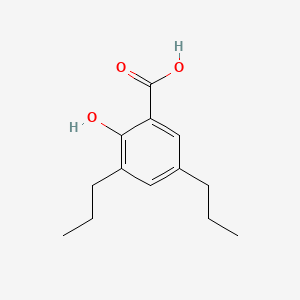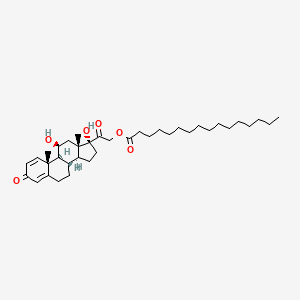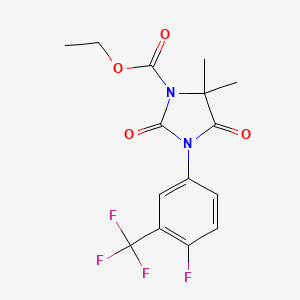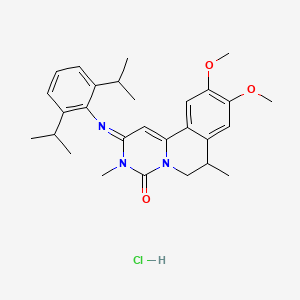
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidine, isoquinoline, and phenylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoisoquinoline core, followed by the introduction of the dimethoxy and methyl groups. The final step involves the addition of the trimethylphenylamine moiety and the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, particularly those involving enzyme interactions and signal transduction pathways.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the core structure but differ in their substituents, affecting their properties and applications.
Isoquinoline derivatives: Compounds with the isoquinoline core exhibit similar biological activities but may have different pharmacokinetic profiles.
Phenylamine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- is unique due to its combination of structural elements from pyrimidine, isoquinoline, and phenylamine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
108445-39-2 |
|---|---|
分子式 |
C24H28ClN3O3 |
分子量 |
441.9 g/mol |
IUPAC 名称 |
9,10-dimethoxy-7-methyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-13-7-14(2)23(15(3)8-13)25-22-11-19-18-10-21(30-6)20(29-5)9-17(18)16(4)12-27(19)24(28)26-22;/h7-11,16H,12H2,1-6H3,(H,25,26,28);1H |
InChI 键 |
ICRTWOBYLODSAX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
